molecular formula C8H10N4OS B1361315 2-(Anilinocarbonothioyl)hydrazinecarboxamide CAS No. 10153-16-9

2-(Anilinocarbonothioyl)hydrazinecarboxamide

Cat. No.: B1361315
CAS No.: 10153-16-9
M. Wt: 210.26 g/mol
InChI Key: AJECTKACDSHLMK-UHFFFAOYSA-N
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Description

2-(Anilinocarbonothioyl)hydrazinecarboxamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. It features a molecular scaffold that combines hydrazinecarboxamide and thiocarbonyl functional groups, which are often found in molecules with diverse biological activities. While the specific biological profile of this compound is still under investigation, analogous structures containing hydrazine-carbothioamide motifs have been reported in scientific literature to exhibit a range of pharmacological properties, including antioxidant and anticancer activities . For instance, certain carbazole-based thiosemicarbazide derivatives have shown promise in inhibiting crucial cancer pathways, such as the PI3K/Akt/mTOR signaling cascade, which regulates cell growth and survival . Furthermore, the indole and related heterocyclic nuclei are recognized as privileged structures in pharmacology, often serving as key scaffolds for developing novel therapeutic agents . Researchers may find this compound valuable for exploring new synthetic routes, screening for biological activity, or as a building block for developing more complex molecules. All shipments are accompanied by appropriate documentation, including a Certificate of Analysis detailing purity and characterization data. This product is intended for research purposes in a controlled laboratory environment by qualified personnel. It is strictly For Research Use Only and is not intended for human consumption, diagnostic, or therapeutic use.

Properties

IUPAC Name

(phenylcarbamothioylamino)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4OS/c9-7(13)11-12-8(14)10-6-4-2-1-3-5-6/h1-5H,(H3,9,11,13)(H2,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJECTKACDSHLMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350485
Record name 2-(phenylcarbamothioyl)hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10153-16-9
Record name NSC139705
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139705
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(phenylcarbamothioyl)hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Anilinocarbonothioyl)hydrazinecarboxamide typically involves the reaction of aniline with carbon disulfide and hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(Anilinocarbonothioyl)hydrazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and substituted aniline derivatives .

Scientific Research Applications

2-(Anilinocarbonothioyl)hydrazinecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Anilinocarbonothioyl)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The compound shares structural similarities with several hydrazinecarbothioamide derivatives. Key analogues include:

Compound Name Molecular Formula Key Functional Groups Biological Activity/Application Reference
2-(2-Hydroxynaphthalen-1-ylmethylene)hydrazinecarboxamide C₁₂H₁₁N₃O₂ Hydrazinecarboxamide, hydroxynaphthyl Antitumor (metal complexes)
Benzaldehyde semicarbazone C₈H₉N₃O Semicarbazone, phenylmethylene Antimicrobial, chemical sensing
N-(3-Chlorophenyl)hydrazinecarbothioamide C₇H₇ClN₃S Hydrazinecarbothioamide, chlorophenyl Precursor for thiazoline synthesis
2-Isonicotinoyl-N-methylhydrazinecarbothioamide C₈H₁₁N₃OS Isonicotinoyl, methylthioamide Antituberculosis (isoniazid analogue)

Key Structural Differences :

  • Substituent Variability: Unlike benzaldehyde semicarbazone (arylidene substitution), 2-(Anilinocarbonothioyl)hydrazinecarboxamide features an anilino-thiocarbonyl group, enhancing its metal-chelating capacity .
  • Bioisosteric Replacements: The thioamide group in this compound replaces oxygen in semicarbazones, altering solubility and metabolic stability .
Physicochemical Properties
  • Solubility: The thiocarbonyl group in this compound reduces aqueous solubility compared to semicarbazones but enhances lipid membrane permeability .
  • Hydrogen Bonding : Extensive intermolecular N–H⋯O/S hydrogen bonding (observed in X-ray studies) stabilizes its crystal lattice, unlike less polar analogues like benzaldehyde semicarbazone .

Biological Activity

2-(Anilinocarbonothioyl)hydrazinecarboxamide, also known by its CAS number 10153-16-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₈N₄OS
  • Molecular Weight : 224.25 g/mol

This compound features a hydrazine and carbonothioyl functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular processes.
  • Antioxidant Activity : Similar compounds have shown potential in scavenging free radicals, thereby reducing oxidative stress in cells .
  • Cellular Interaction : The presence of sulfur in the compound allows it to interact with cellular membranes and proteins, affecting their stability and function.

Biological Activity

Research has indicated that derivatives of hydrazine carboxamides, including this compound, exhibit a range of biological activities:

  • Anticancer Activity : Studies have demonstrated that hydrazine carboxamides can inhibit the growth of various cancer cell lines. For instance, compounds tested against cancer cell lines showed significant growth inhibition percentages (GIs) ranging from 29% to over 143% in specific cases .
  • Antimicrobial Properties : Compounds within this class have been evaluated for their antimicrobial effects, showing promise against various bacterial strains.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties, making them candidates for further research in neurodegenerative diseases.

Case Studies and Research Findings

A notable study highlighted the synthesis and evaluation of several hydrazine carboxamide derivatives, including this compound. The following table summarizes key findings from various studies:

Study ReferenceBiological ActivityCell Lines Tested% Growth Inhibition
AnticancerCCRF-CEM143.44
AnticancerHOP-9233.46
AntioxidantVariousSuperior to standards
AntimicrobialE. coli, S. aureusSignificant inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(Anilinocarbonothioyl)hydrazinecarboxamide in academic research?

  • Methodological Answer : The compound can be synthesized via condensation reactions between aryl-carbohydrazides and thiocarbimides in alcoholic solvents. For example, analogous hydrazinecarbothioamides are prepared by refluxing precursors in ethanol, followed by purification via recrystallization. Reaction conditions (e.g., temperature, stoichiometry) must be optimized to minimize side products like thiodiazoles, which may form under acidic conditions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use FT-IR to confirm thiocarbonyl (C=S) and amide (N-H) functional groups. NMR (¹H/¹³C) resolves aromatic protons and hydrazine backbone signals.
  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) is essential for resolving bond lengths, angles, and hydrogen-bonding networks. For example, SHELXL refines structural parameters by iteratively minimizing discrepancies between observed and calculated data .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : While toxicological data specific to this compound may be limited, general precautions include:

  • Using fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
  • Storing waste separately and disposing via certified hazardous waste services, as recommended for structurally similar hydrazine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

  • Methodological Answer : Discrepancies in refinement (e.g., high R-factors) may arise from disordered solvent molecules or twinning. Strategies include:

  • Applying SHELXL’s TWIN and BASF commands to model twinning.
  • Using graph set analysis (Etter’s formalism) to validate hydrogen-bonding patterns, ensuring geometric consistency with known interactions .

Q. What role do hydrogen-bonding networks play in the supramolecular assembly of this compound?

  • Methodological Answer : Hydrogen bonds (N–H⋯O/S) dictate crystal packing. For example:

  • Intramolecular bonds stabilize planar conformations of the hydrazinecarboxamide backbone.
  • Intermolecular bonds (e.g., bifurcated N–H⋯O) form 1D chains or sheets, analyzed via graph set notation (e.g., C22(8)\text{C}_2^2(8) motifs). Computational tools like AMOPAC PM3 can predict these interactions .

Q. How can computational methods enhance experimental determination of electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations validate experimental observations such as:

  • Electron density maps (e.g., Laplacian plots) for carbonyl/thioamide groups.
  • Frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites. Pair these with spectroscopic data (UV-Vis) for cross-validation .

Q. What strategies optimize synthetic yields while minimizing byproducts like thiodiazoles?

  • Methodological Answer :

  • pH Control : Avoid acidic conditions that promote cyclization to thiodiazoles.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may suppress side reactions.
  • Monitoring : Use TLC/HPLC to track reaction progress and isolate intermediates .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Anilinocarbonothioyl)hydrazinecarboxamide
Reactant of Route 2
2-(Anilinocarbonothioyl)hydrazinecarboxamide

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